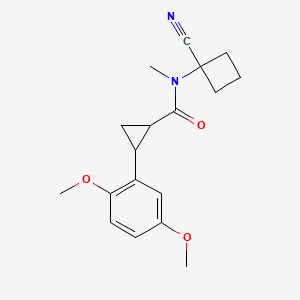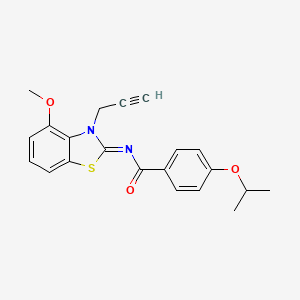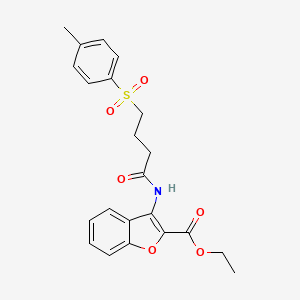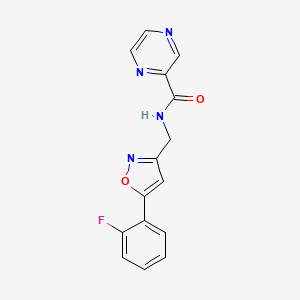
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide, also known as CTDP-31, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP-31 belongs to a class of compounds known as cyclopropane carboxamides, which have been shown to exhibit a wide range of pharmacological activities.
作用機序
The mechanism of action of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the proteasome, a complex of enzymes that play a crucial role in the regulation of cellular processes, including the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide for laboratory experiments is its high potency and selectivity. This compound has been shown to exhibit potent anticancer activity at low concentrations, making it a valuable tool for studying cancer biology. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide. One area of interest is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of the synergistic effects of this compound with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other disease areas.
合成法
The synthesis of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide involves several steps, including the reaction of 2,5-dimethoxyphenylacetonitrile with cyclobutanone to form the intermediate product, 1-cyanocyclobutanecarboxylic acid. This intermediate is then reacted with N-methylcyclopropanamine in the presence of a coupling agent to yield this compound.
科学的研究の応用
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel anticancer agents.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-20(18(11-19)7-4-8-18)17(21)15-10-13(15)14-9-12(22-2)5-6-16(14)23-3/h5-6,9,13,15H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLAONKUYRJCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=C(C=CC(=C2)OC)OC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2692794.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B2692797.png)

![N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2692799.png)
![N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2692802.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2692804.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2692805.png)

![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline](/img/structure/B2692810.png)



![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)